4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine
Description
4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,3-thiazol-2-amine core substituted at the 4-position with a 1-propylpiperidin-3-yl group. This structure combines the electron-rich thiazole ring with a lipophilic piperidine moiety, which may influence its physicochemical and biological properties. The compound has been synthesized via condensation reactions, as described in , where it was used as an intermediate in the preparation of a cancer therapeutic candidate, yielding 31% .
Properties
Molecular Formula |
C11H19N3S |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
4-(1-propylpiperidin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H19N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h8-9H,2-7H2,1H3,(H2,12,13) |
InChI Key |
GOVJAWLZFVFXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 1-propylpiperidine with a thiazole derivative under specific conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high yields and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the thiazole or piperidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from the reactions of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The 1,3-thiazol-2-amine scaffold is versatile, with substitutions at the 4-position dictating functional diversity. Below is a comparative analysis of structurally related compounds:
Piperidine-Based Derivatives
Key Observations :
- The propylpiperidinyl group in the target compound introduces moderate lipophilicity compared to the benzylpiperidinyl analog (higher lipophilicity) and the unsubstituted piperidine derivative (lower molecular weight) .
- Synthesis yields for piperidine-containing thiazoles vary widely (e.g., 31% for the target vs. >50% for non-piperidine analogs), possibly due to steric challenges in piperidine functionalization .
Aryl and Heteroaryl Derivatives
Key Observations :
- Bulky substituents (e.g., dihydroacenaphthylenyl ) correlate with higher melting points (>190°C), suggesting enhanced crystalline stability compared to smaller groups .
Alkyl and Functionalized Derivatives
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
